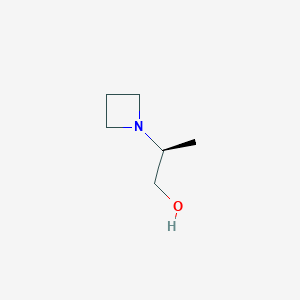

(2S)-2-(azetidin-1-yl)propan-1-ol

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Nitrogen heterocycles are fundamental building blocks in the synthesis of a vast array of organic compounds, with a remarkable 59% of FDA-approved small-molecule drugs containing at least one such ring system. msesupplies.com These structures are integral to pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical reactivities. numberanalytics.com Four-membered nitrogen heterocycles, such as azetidines and their β-lactam counterparts, are particularly valuable in organic synthesis. nih.gov They serve as versatile precursors for creating biologically active molecules through functionalization at various positions on the ring. nih.gov Furthermore, their inherent ring strain makes them useful intermediates for synthesizing other nitrogen-containing compounds with potential biological properties. nih.govrsc.org The ability to fine-tune the properties of these molecules by modifying the azetidine (B1206935) scaffold makes them indispensable tools for chemists. chemenu.com

The Azetidine Ring System: Structural Features and Inherent Strain Energy

The azetidine ring is a four-membered heterocycle containing one nitrogen atom and three carbon atoms. wikipedia.org Its structure is characterized by significant ring strain, estimated to be around 25.2 to 25.4 kcal/mol. rsc.orgrsc.org This strain is a defining feature, influencing the ring's conformation and reactivity. Unlike the nearly planar oxetane (B1205548) and thietane (B1214591) rings, the azetidine ring adopts a puckered conformation that can undergo inversion. rsc.org This inherent strain makes azetidines more reactive than their five-membered pyrrolidine (B122466) counterparts (which have a ring strain of only 5.4 kcal/mol) but more stable and easier to handle than the highly reactive three-membered aziridines (with a ring strain of 27.7 kcal/mol). rsc.orgrsc.org This balance of stability and reactivity is a key factor in their synthetic utility, as the ring can be selectively opened under appropriate conditions. rsc.orgnih.gov

Overview of (2S)-2-(azetidin-1-yl)propan-1-ol as a Chiral Azetidine Alcohol Derivative

This compound is a chiral molecule that belongs to the class of azetidine alcohol derivatives. Its structure features an azetidine ring attached to a propanol (B110389) backbone at the second carbon, with the stereochemistry at this carbon being of the (S)-configuration. The presence of both a chiral center and a hydroxyl group makes this compound a valuable asset in asymmetric synthesis, where it can act as a chiral auxiliary or ligand. chemenu.comresearchgate.net Chiral 1,2-amino alcohols and their heterocyclic derivatives have a long history of successful application as chiral auxiliaries in a wide range of asymmetric transformations. nih.gov The rigid conformation of the azetidine ring, combined with the stereochemical information embedded in the chiral side chain, can effectively control the stereochemical outcome of reactions. chemenu.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.18 g/mol |

| Purity | ≥97% |

| Appearance | Colorless liquid |

| IUPAC Name | This compound |

| SMILES | CC@@HN1CCC1 |

| InChI Key | FVLFVONOIGORQV-UHFFFAOYSA-N |

Data sourced from commercial supplier information. labcompare.comsigmaaldrich.com

Historical Context and Evolution of Azetidine Chemistry

The journey of azetidine chemistry began in the early 20th century, with the first synthesis reported in 1920. ontosight.ai Early methods were often multi-step processes with low yields. ontosight.ai A significant milestone in the field was the discovery of penicillin, which contains a related β-lactam (azetidin-2-one) ring, sparking immense interest in the synthesis and biological activity of four-membered nitrogen heterocycles. jmchemsci.comnih.gov Over the years, numerous synthetic strategies have been developed to construct the azetidine ring, including intramolecular cyclizations, cycloadditions, and ring expansions/contractions. rsc.orgmagtech.com.cn The development of more efficient and stereoselective methods has been a continuous focus, driven by the increasing demand for enantiomerically pure azetidines in medicinal chemistry and asymmetric catalysis. acs.org Modern advancements include transition metal-catalyzed C-H amination and photoredox catalysis, which have significantly expanded the toolkit for synthesizing complex azetidine derivatives. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(azetidin-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(5-8)7-3-2-4-7/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLFVONOIGORQV-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical and Spectroscopic Characterization

Elucidation of Molecular Structure

The molecular structure of (2S)-2-(azetidin-1-yl)propan-1-ol consists of a saturated four-membered azetidine (B1206935) ring linked via its nitrogen atom to the second carbon of a propan-1-ol chain. The stereocenter at the C2 position of the propane (B168953) chain is defined as (S). This specific arrangement of atoms and stereochemistry is crucial for its function in asymmetric synthesis.

Spectroscopic Data Analysis

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. In the ¹H NMR spectrum, distinct signals would be expected for the protons on the azetidine ring, the methine and methylene (B1212753) protons of the propanol (B110389) chain, and the methyl group protons. The coupling patterns between these protons would help to confirm their connectivity. The ¹³C NMR spectrum would show six distinct carbon signals, corresponding to the different carbon environments within the molecule. The chemical shifts of these signals are indicative of their electronic environment. ruc.dkopenreview.net

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the alkyl groups would appear around 2850-3000 cm⁻¹, and C-N stretching vibrations would be observed in the fingerprint region. ruc.dknih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (115.18 g/mol ). The fragmentation pattern can provide further structural information by showing the loss of specific fragments, such as a methyl group or a hydroxymethyl group. ruc.dk

Synthesis and Manufacturing Processes

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of (2S)-2-(azetidin-1-yl)propan-1-ol suggests several possible synthetic routes. The key disconnection would be the C-N bond between the azetidine (B1206935) ring and the propanol (B110389) side chain. This suggests a synthetic strategy involving the reaction of azetidine with a suitable chiral three-carbon electrophile.

Common Synthetic Routes and Methodologies

The synthesis of substituted azetidines can be broadly categorized into a few key strategies:

Intramolecular Cyclization: This is a common and powerful method for forming the azetidine ring. rsc.org It typically involves the intramolecular nucleophilic substitution of a leaving group (such as a halide or a sulfonate) on a γ-carbon by a nitrogen atom. rsc.orgnih.gov The synthesis of chiral azetidines often employs chiral starting materials to ensure stereochemical control.

[2+2] Cycloadditions: Photochemical or thermally induced [2+2] cycloadditions between an imine and an alkene can be an effective way to construct the four-membered ring. rsc.orgmagtech.com.cn Recent advances have focused on developing catalytic and enantioselective versions of these reactions.

Ring Expansion and Contraction: Azetidines can also be synthesized through the ring expansion of smaller rings like aziridines or the ring contraction of larger rings. rsc.orgmagtech.com.cn

A plausible specific route to this compound could involve the reaction of azetidine with (S)-propylene oxide or a related chiral epoxide. The nucleophilic ring-opening of the epoxide by the azetidine nitrogen would lead to the desired product.

Mechanistic Investigations and Computational Studies of Azetidine Reactivity

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for chemists to unravel the complexities of reaction mechanisms at the molecular level. chemenu.com These computational methods allow for the detailed exploration of potential energy surfaces, providing insights into the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

The formation of the strained azetidine (B1206935) ring and its subsequent transformations are processes ripe for computational investigation. For instance, the intramolecular cyclization of 3-aminoalcohols or 1,3-haloamines to form azetidines involves a nucleophilic attack of the nitrogen atom, a process that can be modeled to determine the activation energy and the geometry of the transition state. researchgate.net DFT calculations can help to understand the factors that favor the formation of the four-membered ring over competing pathways, such as elimination or polymerization.

Similarly, ring transformations of azetidines, such as ring-expansion or ring-opening reactions, can be elucidated through transition state analysis. These studies can reveal the energetic barriers associated with different mechanistic pathways, helping to predict the regioselectivity and stereoselectivity of these transformations. For a molecule like (2S)-2-(azetidin-1-yl)propan-1-ol, computational analysis could predict its stability and potential rearrangement pathways under various conditions.

A hypothetical DFT study on the formation of this compound from a suitable precursor, such as (2S)-1-amino-3-chloropropan-2-ol, could provide the following type of data:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Product | -10.2 |

| This is a hypothetical data table for illustrative purposes. |

The azetidine ring is not planar and exists in a puckered conformation. The degree of this puckering and the energy barrier to ring inversion are crucial for understanding its reactivity and how it interacts with other molecules. Computational methods can be used to perform a thorough conformational analysis of azetidine derivatives. uni.lu

For this compound, the substituent at the nitrogen atom introduces additional conformational flexibility. DFT calculations could be employed to determine the preferred conformations of the entire molecule, including the orientation of the propanol (B110389) side chain relative to the azetidine ring. This would involve calculating the relative energies of different rotamers and the energy barriers for their interconversion. The dynamics of the ring pucker, and how it is influenced by the substituent and solvent, can also be simulated. uni.lu

Understanding Strain-Release Reactivity and its Synthetic Implications

The reactivity of azetidines is significantly influenced by their inherent ring strain, which is estimated to be around 25.5 kcal/mol. labcompare.com This strain can be harnessed as a driving force in chemical reactions, leading to unique synthetic transformations. Strain-release reactions often involve the opening of the azetidine ring, which can be triggered by various reagents. labcompare.comresearchgate.net

The synthetic utility of strain-release reactivity is vast, enabling the construction of more complex acyclic and heterocyclic structures. For example, the reaction of N-activated azetidines with nucleophiles can lead to the regioselective formation of functionalized γ-amino compounds. The specific substituent on the azetidine ring, such as the propanol group in our target molecule, would be expected to influence the regioselectivity of such ring-opening reactions. Computational studies can model these reactions to predict the most likely site of nucleophilic attack.

Radical Chemistry of Azetidine Derivatives: Reaction Mechanisms and Selectivity

The involvement of azetidine derivatives in radical reactions has opened up new avenues for their functionalization. Photocatalysis and other radical initiation methods can be used to generate radicals from or add radicals to the azetidine scaffold.

The mechanisms of these radical reactions can be investigated computationally. For example, DFT calculations can be used to determine the stability of different potential radical intermediates and the transition states for their formation and subsequent reactions. In the case of this compound, one could envision radical abstraction of a hydrogen atom from the ring or the side chain. Computational analysis could predict the most likely site of radical formation and the subsequent reaction pathways, such as cyclization or intermolecular addition. The stereochemistry of the starting material would be expected to influence the stereochemical outcome of these radical reactions.

A hypothetical study on the radical C-H abstraction from this compound could yield the following relative energy data for the resulting radicals:

| Radical Position | Relative Energy (kcal/mol) |

| C2-H | 0.0 |

| C3-H | +2.5 |

| C4-H | 0.0 |

| Side Chain C1-H | +5.1 |

| Side Chain C2-H | +1.8 |

| This is a hypothetical data table for illustrative purposes. |

Computational Predictions of Stereochemical Outcomes

Predicting the stereochemical outcome of reactions involving chiral molecules is a significant challenge in organic synthesis. Computational chemistry offers powerful tools to address this challenge. For reactions involving chiral azetidines like this compound, computational models can be built to predict the diastereoselectivity or enantioselectivity.

This is typically achieved by calculating the energies of the transition states leading to the different stereoisomeric products. The stereoisomer formed via the lower energy transition state is predicted to be the major product. This approach has been successfully applied to a wide range of reactions, including nucleophilic additions, cycloadditions, and catalytic asymmetric reactions. For our target molecule, computational modeling could predict the stereochemical outcome of its reaction with a prochiral electrophile, providing valuable guidance for synthetic planning.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Azetidine (B1206935) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of azetidine-containing molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the structure and chemical environment of the atoms within the molecule.

1H NMR and 13C NMR Applications for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the constitution of (2S)-2-(azetidin-1-yl)propan-1-ol. The spectra provide distinct signals for each unique proton and carbon environment, and their chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) are used to piece together the molecular structure.

In the ¹H NMR spectrum, the protons of the azetidine ring typically appear as multiplets. The protons on the carbons adjacent to the nitrogen (C2' and C4') are expected to resonate further downfield than the proton on the C3' carbon due to the deshielding effect of the nitrogen atom. For the propanol (B110389) moiety, the diastereotopic protons of the CH₂OH group will appear as distinct signals, likely a doublet of doublets each, due to coupling with the adjacent chiral center proton (H2). The methine proton at the chiral center (H2) would likely appear as a multiplet, coupled to the protons of the adjacent methyl and hydroxymethyl groups. The methyl group (CH₃) protons would typically present as a doublet.

In the ¹³C NMR spectrum, six distinct signals are expected, corresponding to the six unique carbon atoms in the molecule. The carbons of the azetidine ring attached to the nitrogen (C2' and C4') are shifted downfield compared to the C3' carbon. The carbon bearing the hydroxyl group (C1) and the carbon attached to the azetidine nitrogen (C2) will also have characteristic chemical shifts influenced by their heteroatom substituents. oregonstate.edu The methyl carbon (C3) is typically found in the upfield region of the spectrum. The chemical shifts are sensitive to solvent and substitution, but predictable ranges can be established based on analogous structures. oregonstate.edumiamioh.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~3.4-3.7 (m) | ~65-70 |

| C2 (-CH-) | ~2.8-3.2 (m) | ~60-65 |

| C3 (-CH₃) | ~1.0-1.2 (d) | ~15-20 |

| C2'/C4' (Azetidine) | ~3.2-3.6 (m) | ~50-55 |

| C3' (Azetidine) | ~2.0-2.4 (m) | ~15-20 |

Note: Predicted values are based on typical shifts for N-substituted azetidines and 2-amino alcohol derivatives. Actual values may vary based on solvent and experimental conditions. d = doublet, m = multiplet.

Advanced NMR Techniques: NOESY for Stereochemical Assignment

To confirm the (S) configuration at the C2 chiral center, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. libretexts.org This 2D NMR technique detects through-space correlations between protons that are in close proximity, typically within 5 Å, regardless of whether they are connected through bonds. acdlabs.com

For this compound, a key NOESY correlation would be expected between the methine proton at the chiral center (H2) and specific protons on the azetidine ring. The spatial arrangement dictated by the (S)-stereochemistry would bring H2 into proximity with one set of the C2'/C4' protons of the azetidine ring. Observing this cross-peak in the NOESY spectrum provides strong evidence for the assigned relative stereochemistry. Conversely, the absence of such a correlation where one might be expected in the alternative (R)-epimer helps to rule out the other stereoisomer. This method is exceptionally powerful for assigning stereochemistry in both cyclic and acyclic systems where through-bond coupling constants may be ambiguous. libretexts.orgwordpress.com

15N NMR in Azetidine Structure Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atom. ipb.pt For azetidine derivatives, the ¹⁵N chemical shift is sensitive to the nature of the substituent on the nitrogen atom. acs.org

Unsubstituted azetidine has a reported ¹⁵N resonance at approximately δ 25.3 ppm (relative to anhydrous ammonia). ipb.pt N-alkylation typically shifts this resonance downfield. For this compound, the nitrogen is substituted with a secondary propyl group. This would be expected to shift the ¹⁵N signal significantly downfield from unsubstituted azetidine, likely into the δ 40-60 ppm range, similar to what is observed for other N-alkylated azetidines like N-t-butylazetidine (δ 52 ppm). ipb.pt This provides a direct point of characterization for the nitrogen center of the heterocycle.

Computational Prediction of NMR Parameters

The prediction of NMR parameters using computational methods, particularly Density Functional Theory (DFT), has become a powerful complementary tool for structural elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants for each nucleus, which can then be converted into chemical shifts (δ). rsc.orgsharif.edu

By creating a 3D model of this compound and performing geometry optimization followed by GIAO-DFT calculations, a theoretical NMR spectrum can be generated. scienceandtechnology.com.vn These predicted ¹H, ¹³C, and ¹⁵N chemical shifts can be compared with the experimental data. nih.gov A strong correlation between the calculated and observed spectra provides high confidence in the proposed structure and stereochemistry. This approach is particularly valuable for resolving ambiguities in signal assignments in complex spectra and for confirming the structures of novel compounds. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of a single crystal. rigaku.com Although a specific crystal structure for this compound has not been reported in publicly accessible databases, the technique remains the gold standard for unambiguously determining its three-dimensional structure if a suitable crystal can be grown.

The analysis would yield precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. researchgate.net This would unequivocally confirm the connectivity of the propanol side chain to the nitrogen of the azetidine ring. Crucially, X-ray crystallography would provide absolute confirmation of the (S)-stereochemistry at the chiral center without ambiguity. pan.pl

Furthermore, the crystal structure would reveal the conformation of the molecule in the solid state, including the pucker of the four-membered azetidine ring and the orientation of the side chain. It would also detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom, which dictate the crystal packing arrangement. researchgate.net

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₆H₁₃NO), the nominal molecular weight is 115.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺, respectively. A key fragmentation pathway for both alcohols and amines is α-cleavage, where the bond adjacent to the heteroatom breaks. libretexts.orgyoutube.com

Two primary α-cleavage pathways are predicted for this compound:

Cleavage adjacent to the hydroxyl group: Breakage of the C1-C2 bond would lead to the loss of a •CH₂OH radical, resulting in a fragment ion at m/z 84. This fragment corresponds to the [M - 31]⁺ ion.

Cleavage adjacent to the azetidine nitrogen: Breakage of the C2-C3 bond (the methyl group) is less common than cleavage of larger alkyl groups but would result in a fragment at m/z 100 ([M - 15]⁺). More significantly, cleavage within the azetidine ring or cleavage of the bond between the nitrogen and the propanol backbone can occur. Alpha-cleavage of the C-C bond adjacent to the nitrogen is a dominant pathway for amines. libretexts.org This would involve breaking the C2-C3 bond to lose a methyl radical, leading to a resonance-stabilized iminium ion. Another characteristic fragmentation would be the cleavage of the C2-N bond, which could lead to a fragment corresponding to the protonated azetidine ring (m/z 58) or the propanolamine (B44665) side chain.

The observation of the molecular ion peak and these characteristic fragment ions provides strong evidence for the proposed structure. chemguide.co.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecular bonds. In the structural elucidation of this compound, IR spectroscopy provides critical evidence for the presence of its defining hydroxyl and azetidine functionalities.

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The most prominent of these is a broad and intense absorption band in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the primary alcohol group. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties.

Another significant set of absorptions appears in the region of 3000-2800 cm⁻¹. These bands are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds within the propyl and azetidine ring structures. Specifically, absorptions just below 3000 cm⁻¹ are characteristic of sp³ hybridized C-H bonds.

The presence of the azetidine ring, a cyclic tertiary amine, is confirmed by C-N stretching vibrations, which typically appear in the fingerprint region of the spectrum, between 1250 and 1020 cm⁻¹. These absorptions can sometimes be coupled with other vibrations, making their precise assignment complex.

Furthermore, the C-O stretching vibration of the primary alcohol group gives rise to a strong absorption band in the range of 1070-1050 cm⁻¹. The exact position of this band can provide further structural information. The spectrum also displays various bending vibrations for CH₂ and CH₃ groups in the 1470-1365 cm⁻¹ region. The region below 1000 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions that are unique to the molecule as a whole.

A detailed analysis of these characteristic absorption frequencies allows for the confident identification of the key functional groups in this compound, thereby corroborating its proposed molecular structure.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3500 - 3200 | O-H Stretch, broad | Alcohol |

| 2975 - 2950 | C-H Asymmetric Stretch | -CH₃ |

| 2935 - 2915 | C-H Asymmetric Stretch | -CH₂- |

| 2880 - 2860 | C-H Symmetric Stretch | -CH₃ |

| 2860 - 2840 | C-H Symmetric Stretch | -CH₂- |

| 1470 - 1440 | C-H Bend (Scissoring) | -CH₂- |

| 1385 - 1375 | C-H Bend (Umbrella) | -CH₃ |

| 1250 - 1020 | C-N Stretch | Tertiary Amine (Azetidine) |

| 1070 - 1050 | C-O Stretch | Primary Alcohol |

Ring-Opening Reactions of Azetidines: Scope and Selectivity

The strain energy of the azetidine ring is a primary driver for ring-opening reactions, which can be initiated by various reagents and catalysts. nih.govambeed.com These reactions provide access to a diverse array of functionalized linear amines. nih.gov The regioselectivity of the ring-opening is a critical aspect and is often influenced by the substitution pattern on the azetidine ring and the nature of the attacking species. magtech.com.cn

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is a major class of transformations for azetidines. magtech.com.cnresearchgate.net Due to their relative stability, azetidines often require activation, for instance, by conversion to their quaternary ammonium (B1175870) salts (azetidinium ions) or through Lewis acid catalysis, to facilitate nucleophilic attack. magtech.com.cn The regioselectivity of the attack is dictated by a combination of electronic and steric factors.

Nucleophiles tend to attack at the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. magtech.com.cn This is typically observed in azetidines bearing 2-unsaturated substituents like aryl, alkenyl, cyano, or carboxylate groups, which can stabilize the transition state through conjugation. magtech.com.cn For example, in 2-arylazetidines, the attack preferentially occurs at the benzylic position.

Conversely, sterically demanding or highly reactive nucleophiles often attack the less substituted carbon atom adjacent to the nitrogen, a process governed by steric hindrance. magtech.com.cn A wide range of nucleophiles, including halides, oxygen nucleophiles, and carbon nucleophiles like organocuprates and organolithium reagents, have been successfully employed in these reactions. beilstein-journals.orgwikipedia.org

Recent advancements have demonstrated the use of chiral hydrogen-bond donor catalysts, such as squaramides, to achieve highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.org This method relies on the catalyst's ability to engage the N-acyl-azetidinium halide ion pair through electrostatic interactions, accelerating the SN2-type ring-opening. acs.org

Table 1: Examples of Nucleophilic Ring-Opening of Azetidines

| Azetidine Derivative | Nucleophile | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| 2-Arylazetidine-2-carboxylic acid ester-derived ammonium salts | Tetrabutylammonium halides | Not specified | Tertiary alkyl halides | researchgate.net |

| 3-Substituted azetidines | Alkyl/Acyl halides | Chiral squaramide | Enantioenriched γ-haloamides | acs.org |

Metal-Catalyzed Ring-Opening Reactions

Transition metal catalysis offers powerful and selective methods for the ring-opening of azetidines, often leading to unique reactivity patterns. These reactions can proceed through various mechanisms, including cross-coupling and cyclization cascades. While the field is more developed for the analogous aziridines, metal-catalyzed transformations of azetidines are gaining traction. mdpi.com

For instance, titanocene (B72419) catalysts have been used to achieve radical ring-opening of N-acylated aziridines, a strategy that could be conceptually extended to azetidines. mdpi.com Nickel-catalyzed C-H coupling reactions have been developed where aziridines act as coupling partners, leading to functionalized 3,4-dihydroisoquinolinones. mdpi.com Palladium catalysis, in synergy with a Lewis acid, has been employed in the synthesis of benzoazepinones through a process involving C-N cleavage of aziridines. mdpi.com

Cationic Ring-Opening Polymerization

Azetidines can undergo cationic ring-opening polymerization (CROP) to produce polyamines. rsc.org However, the polymerization of unsubstituted or N-alkyl azetidines typically leads to hyperbranched poly(trimethylenimine) (PTMI) due to chain transfer reactions. nsf.govnsf.gov This lack of control over the polymer architecture has limited the applications of this method. rsc.org

To address this, researchers have focused on the polymerization of N-sulfonylated azetidines. Anionic ring-opening polymerization (AROP) of N-sulfonylazetidines, such as N-(alkylsulfonyl)azetidines and N-(tolylsulfonyl)azetidines, has emerged as a promising route to linear poly(N-sulfonylazetidine)s. nsf.govnsf.gov These polymers can then be deprotected to yield linear poly(trimethylenimine) (LPTMI) with controlled molecular weights and low dispersity, something not achievable via traditional CROP of azetidine itself. nsf.gov The polymerization kinetics and solubility of the resulting polymers are highly dependent on the nature of the sulfonyl substituent. nsf.gov

Table 2: Polymerization of Azetidine Derivatives

| Monomer | Polymerization Type | Resulting Polymer Structure | Ref |

|---|---|---|---|

| Azetidine | Cationic (CROP) | Hyperbranched Poly(trimethylenimine) | nsf.gov |

| N-(p-tolylsulfonyl)azetidine & N-(o-tolylsulfonyl)azetidine | Anionic (AROP) | Linear Poly(pTsAzet-co-oTsAzet) | nsf.gov |

| N-(ethanesulfonyl)azetidine (EsAzet) | Anionic (AROP) | Branched Poly(EsAzet) | nsf.gov |

Ring-Expansion Reactions of Azetidines to Larger Heterocycles

The transformation of azetidines into larger, more complex heterocyclic frameworks is a powerful strategy in synthetic chemistry. acs.org These ring-expansion reactions leverage the strain of the four-membered ring as a driving force.

One notable example is the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org The reaction proceeds rapidly at room temperature with N-Boc or N-Cbz protected azetidines, affording excellent yields. The proposed mechanism involves protonation of the azetidine nitrogen, followed by C–N bond cleavage to generate a carbocation intermediate. This intermediate is then trapped intramolecularly by the carbamate (B1207046) oxygen, leading to the six-membered ring. acs.org The stability of the carbocation intermediate is key, with electron-donating aryl groups at the 2-position improving yields. acs.org

Another approach involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines to produce highly substituted methylene azetidines via a formal [3+1] ring expansion. nih.gov While this reaction starts from an aziridine (B145994), it highlights the principles of using carbene transfer to achieve one-carbon ring expansions to access the azetidine core itself. acs.org

Functional Group Transformations on the Azetidine Ring

Direct functionalization of the C–H bonds of the azetidine ring provides an efficient way to introduce molecular complexity without pre-functionalized starting materials.

C(sp3)–H Arylation and Alkylation

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has proven to be a highly effective method for the synthesis of azetidines. organic-chemistry.orgacs.orgnih.gov This approach utilizes a directing group, such as picolinamide (B142947) (PA), attached to an amine substrate. The palladium catalyst facilitates the cyclization by activating a γ-C(sp³)–H bond, forming a C–N bond to construct the azetidine ring with high diastereoselectivity. organic-chemistry.org This methodology is valued for its use of inexpensive reagents, mild conditions, and predictable selectivity. acs.orgnih.gov The reactivity of the C–H bonds follows a general trend where primary C–H bonds are more reactive than secondary, which are more reactive than tertiary. organic-chemistry.org

Furthermore, intermolecular C(sp³)–H amination has been developed for the synthesis of substituted azetidines. researchgate.netchemrxiv.org This process enables the conversion of a C–H bond into a C–N bond, which can then be followed by an intramolecular alkylation to form the azetidine ring. researchgate.net This strategy has been applied to the total synthesis of complex natural products containing the azetidine motif, such as penaresidin (B1208786) B. chemrxiv.org

Stereoselective Functionalization

The functionalization of the azetidine ring in a stereoselective manner is a critical aspect of synthetic organic chemistry, enabling the precise construction of complex molecular architectures. researchgate.net For a chiral molecule like this compound, the existing stereocenter on the propanol substituent can be expected to influence the stereochemical outcome of reactions on the azetidine ring through substrate control.

Several general strategies for the stereoselective functionalization of azetidines have been developed. One common approach is the α-lithiation of the azetidine ring followed by trapping with an electrophile. acs.org The stereoselectivity of this process can be influenced by the choice of N-protecting group and the reaction conditions. For instance, the lithiation of N-Boc protected azetidines can proceed with high diastereoselectivity. researchgate.net

Another powerful method is the strain-release functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes. researchgate.net The addition of nucleophiles to these systems can lead to the formation of selectively functionalized azetidines. Furthermore, the use of chiral catalysts or auxiliaries can induce enantioselectivity in reactions involving the azetidine ring. almerja.com

In the context of this compound, the hydroxyl group on the side chain could act as a directing group, coordinating to reagents and influencing the stereochemical course of a reaction. This substrate-inherent chirality is a valuable tool for achieving diastereoselective transformations on the azetidine ring.

Interactive Table: Representative Stereoselective Functionalizations of Azetidine Derivatives

| Reaction Type | Reagents/Catalyst | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| α-Lithiation/Electrophile Trapping | s-BuLi, TMEDA, Electrophile | N-protected azetidines | Formation of a new stereocenter α to the nitrogen. Stereoselectivity is dependent on the N-protecting group and reaction conditions. | acs.org |

| Strain-Release Arylation | Grignard reagents, 1-azabicyclo[1.1.0]butane precursors | 1-Azabicyclo[1.1.0]butanes | Diastereoselective formation of 3-substituted azetidines. | researchgate.net |

| Gold-Catalyzed Oxidative Cyclization | Gold catalyst, N-propargylsulfonamides | Chiral N-propargylsulfonamides | Flexible synthesis of chiral azetidin-3-ones with high enantiomeric excess. | almerja.com |

| Intramolecular N-Alkylation/Ring Opening | Activation of a side-chain alcohol, nucleophile | Azetidines with a hydroxyalkyl side chain | Ring expansion to form substituted pyrrolidines and/or azepanes. | srce.hr |

Conclusion

(2S)-2-(azetidin-1-yl)propan-1-ol stands as a testament to the enduring importance of the azetidine (B1206935) scaffold in modern organic chemistry. Its unique combination of a strained four-membered ring, a chiral center, and a reactive hydroxyl group makes it a valuable tool for the synthesis of complex, enantiomerically pure molecules. As synthetic methodologies continue to evolve, the applications of this and other chiral azetidine derivatives are poised to expand, further solidifying their role as key building blocks in the quest for new pharmaceuticals and functional materials.

An in-depth exploration of the advanced synthetic strategies for producing this compound and its chiral azetidine counterparts reveals a sophisticated landscape of modern organic chemistry. The construction of the strained four-membered azetidine ring, particularly with stereochemical control, necessitates a diverse array of synthetic methodologies. These techniques range from the cyclization of linear precursors to the rearrangement of existing ring systems, each offering unique advantages in accessing these valuable chemical entities.

Advanced Applications of Azetidine Scaffolds in Organic Synthesis and Ligand Design

Azetidines as Versatile Building Blocks for Complex Molecular Architectures

The utility of azetidines as building blocks stems from their inherent ring strain, which can be harnessed to drive reactions and introduce molecular complexity. rsc.org While historically considered challenging to synthesize, numerous modern methods have made functionalized azetidines more accessible. nih.govacs.orgmagtech.com.cn These methods include the reduction of readily available β-lactams (azetidin-2-ones), intramolecular cyclizations of amino alcohols or haloamines, and various cycloaddition reactions. acs.orgmagtech.com.cnwikipedia.org For instance, palladium-catalyzed intramolecular amination of C(sp³)–H bonds has proven to be an efficient route to functionalized azetidines. organic-chemistry.org

Once formed, the azetidine (B1206935) ring can serve as a rigid scaffold from which to project substituents in well-defined three-dimensional space. researchgate.netresearchgate.net This conformational rigidity is a desirable trait in drug design for optimizing interactions with biological targets. researchgate.net The reactivity of the azetidine ring itself allows for further diversification. Strain-release-driven reactions, for example, allow the azetidine to be opened, leading to 1,3-amino functionalized products that are valuable in synthesis. researchgate.net The development of methods to synthesize densely functionalized azetidines has opened the door to creating diverse libraries of lead-like molecules for various applications, including targeting the central nervous system. nih.govacs.org

A variety of synthetic strategies have been developed to access these valuable scaffolds.

| Synthetic Method | Description | Key Features |

|---|---|---|

| Reduction of Azetidin-2-ones (β-lactams) | One of the most common methods, typically using reducing agents like LiAlH4 or diborane (B8814927) to open the lactam. acs.orgwikipedia.org | Utilizes readily available starting materials; generally high yielding. acs.org |

| Intramolecular Cyclization | Formation of the C-N bond via nucleophilic substitution, often from γ-amino alcohols or γ-haloamines. magtech.com.cnfrontiersin.org Lanthanide catalysts like La(OTf)3 can promote regioselective aminolysis of epoxides to form azetidines. frontiersin.org | Allows for the installation of various substituents. Can be stereoselective. acs.org |

| [2+2] Photocycloadditions | The aza Paternò–Büchi reaction involves the photocycloaddition of an imine and an alkene. rsc.orgresearchgate.net Visible-light photocatalysis has enabled the use of a broader range of substrates. researchgate.net | Provides direct access to the four-membered ring; can create complex polycyclic systems. researchgate.netnih.gov |

| Palladium-Catalyzed C-H Amination | Intramolecular amination of unactivated C(sp³)-H bonds at the γ-position of a picolinamide-protected amine. organic-chemistry.org | High diastereoselectivity; utilizes inexpensive reagents and mild conditions. organic-chemistry.org |

| Radical Cyclization | A copper-catalyzed photoinduced anti-Baldwin 4-exo-dig cyclization of ynamides provides access to highly substituted azetidines. nih.gov | High functional group tolerance; proceeds with full regioselectivity. nih.gov |

Strategic Design of Fused, Bridged, and Spirocyclic Azetidine Systems

Moving beyond simple monocyclic azetidines, significant effort has been invested in the synthesis of more complex, three-dimensional structures such as fused, bridged, and spirocyclic systems. These scaffolds are of particular interest in medicinal chemistry as they can occupy novel chemical space and improve pharmacokinetic properties. nih.govnih.gov

Fused azetidines , where the azetidine ring shares a bond with another ring, can be accessed through various cycloaddition reactions. nih.gov For instance, the reaction of 1- and 2-azetines with ketenes can lead to fused [2.2.0]- and [4.2.0]-bicyclic skeletons containing an azetidine ring. nih.gov Photochemical methods have also been employed to create azetidines fused with five- and six-membered rings. pageplace.de

Bridged azetidines contain a bridge of one or more atoms connecting two non-adjacent positions of the azetidine ring. The synthesis of these constrained systems often involves intramolecular reactions on a pre-formed azetidine scaffold. A notable example is the use of a densely functionalized azetidine ring system to generate a variety of bridged scaffolds for CNS-focused libraries. nih.gov

Spirocyclic azetidines , which feature a single atom as the junction of two rings, have gained significant attention as they provide a rigid 3D framework for drug candidates. nih.gov Several innovative synthetic routes have been developed:

Phase-Transfer Catalysis: Enantioselective synthesis of spiro-3,2′-azetidine oxindoles has been achieved via intramolecular C-C bond formation using a chiral phase-transfer catalyst. nih.gov

Strain-Release Driven Spirocyclization: The Aggarwal group developed a method where azabicyclo[1.1.0]butyl ketones, generated in a single step, undergo a strain-release driven spirocyclization to yield a diverse library of azetidines fused to four-, five-, or six-membered rings. thieme-connect.com

From Cyclic Carboxylic Acids: A two-step sequence involving the synthesis of azetidinones from common cyclic carboxylic acids followed by reduction provides access to multifunctional spirocyclic azetidines. researchgate.netnih.gov

| System Type | Synthetic Strategy Example | Significance |

|---|---|---|

| Fused | [2+2] Cycloaddition of azetines with ketenes. nih.gov | Creates rigid bicyclic structures like [4.2.0] skeletons. nih.gov |

| Bridged | Intramolecular functionalization of a pre-formed azetidine core. nih.gov | Generates highly constrained systems for CNS-targeted libraries. nih.gov |

| Spirocyclic | Strain-release spirocyclization of azabicyclo[1.1.0]butyl ketones. thieme-connect.com | Provides rapid, gram-scale access to diverse spirocyclic building blocks. thieme-connect.com |

| Spirocyclic | Enantioselective phase-transfer catalyzed cyclization. nih.gov | Combines important pharmacophores (azetidine, oxindole) in an enantioenriched form. nih.gov |

Development of Azetidine-Containing Ligands for Metal Complexes

Azetidine derivatives have been successfully employed as ligands in metal complexes, influencing the outcome of catalytic processes. bham.ac.uk The unique stereoelectronic properties of the azetidine ring can impart specific reactivity and selectivity to the metal center. Azetidines can function as chiral ligands, for example in asymmetric additions of diethylzinc (B1219324) to aldehydes. bham.ac.uk

Functionalized azetidines have been designed to act as multidentate ligands. A derivative bearing both 2-aminoethyl and 2-pyridyl substituents can function as a tridentate ligand for copper(II), forming essentially planar CuN₃ units. rsc.org Furthermore, 2,4-cis-disubstituted azetidines have been used to form square planar palladium(II) and platinum(II) chloride complexes. frontiersin.org Computational analysis of these complexes helps to rationalize their stability and steric properties, highlighting their potential in catalysis. frontiersin.org The coordination of racemic azetidine ligands to palladium can result in the formation of a single diastereomer, demonstrating stereochemical control by the metal center. frontiersin.org

Bioisosteric Strategies Employing Azetidine Rings in Scaffold Design

In medicinal chemistry, bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful strategy for optimizing drug candidates. The azetidine ring has been identified as a valuable bioisostere for several common structural motifs. researchgate.nettcichemicals.com

Its three-dimensional, saturated character makes it an excellent replacement for planar aromatic rings, a strategy termed "escaping from flatland." researchgate.nettcichemicals.com This substitution can lead to significant improvements in physicochemical properties such as solubility and metabolic stability, while reducing off-target toxicity associated with planarity. tcichemicals.com Specifically, azetidines are recognized as effective bioisosteres for:

N-Heterocycles: The azetidine ring can mimic larger N-heterocycles like pyridines and piperazines. nih.govtcichemicals.com Spirocyclic azetidines, for example, can serve as constrained isosteres of piperazine. tcichemicals.comacs.org

Amides: Amino-azetidines can act as isosteres of amides, providing a conformationally rigid and more stable alternative. researchgate.net

Amino Acids: Azetidine-2-carboxylic acid is a well-known non-proteinogenic amino acid that acts as a toxic mimic of proline. wikipedia.org This highlights the ability of the azetidine scaffold to interact with biological systems designed for five-membered rings.

A recent study highlighted the importance of the azetidine ring, alongside salicylic (B10762653) acid and its bioisosteres, as a key determinant for the binding characteristics of novel inhibitors targeting the Stat3 protein, underscoring its direct role in molecular recognition. nih.gov The incorporation of azetidines into drug candidates has been linked to a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govresearchgate.net

Future Research Directions and Emerging Methodologies

Development of Novel and Green Synthetic Routes to Chiral Azetidines

The increasing need for enantiomerically pure azetidines has highlighted the limitations of many traditional synthetic routes, which can be multi-step, low-yielding, and often rely on hazardous materials. Consequently, the development of more sustainable and efficient methods is a key research focus.

Biocatalysis is a particularly promising green approach. The use of enzymes in chemical synthesis allows for high stereoselectivity under gentle, water-based conditions. A notable development is the use of engineered "carbene transferase" enzymes, derived from cytochrome P450, to perform a one-carbon ring expansion of aziridines to produce chiral azetidines with exceptional stereocontrol. nih.govthieme-connect.comchemrxiv.orgthieme-connect.com This biocatalytic method overcomes the typical side reactions associated with reactive intermediates, highlighting the power of enzyme-confined active sites. thieme-connect.comthieme-connect.com

Catalytic asymmetric synthesis is another major area of development. This includes palladium-catalyzed intramolecular C-H amination, which allows for the direct formation of the azetidine (B1206935) ring from acyclic precursors. rsc.org Visible-light-mediated aza Paternò–Büchi reactions are also emerging as a powerful tool for constructing functionalized azetidines through [2+2] photocycloaddition. nih.govresearchgate.netresearchgate.netspringernature.com

Flow chemistry offers a safer and more scalable alternative to traditional batch processing for synthesizing substituted azetidines. uniba.itacs.orgacs.orgnih.gov Continuous flow reactors provide precise control over reaction conditions, which is especially beneficial when dealing with unstable intermediates like lithiated azetidines. uniba.itacs.orgacs.orgnih.gov The use of greener solvents, such as cyclopentyl methyl ether (CPME), further enhances the sustainability of these methods. uniba.it

| Method | Key Features | Representative Transformation |

| Biocatalysis | High enantioselectivity, mild conditions, environmentally friendly. | One-carbon ring expansion of aziridines to azetidines. nih.govthieme-connect.com |

| Catalytic Asymmetric Synthesis | Direct C-H functionalization, use of light to drive reactions. | Palladium-catalyzed intramolecular C(sp3)–H amination. rsc.org |

| Flow Chemistry | Enhanced safety, scalability, and control over reaction parameters. | Lithiation and functionalization of N-Boc-3-iodoazetidine. uniba.itacs.orgacs.org |

Exploration of New Reactivity Modes for Strain-Release Transformations

The significant ring strain of azetidines makes them prone to ring-opening reactions, a characteristic that can be harnessed for creative synthetic strategies. acs.orgnih.gov Research is actively exploring new ways to control and utilize this inherent reactivity.

Strain-release functionalization provides a modular way to create complex, stereopure azetidines. acs.orgnih.gov This can involve the stereospecific opening of activated azetidines, such as 1-azabicyclo[1.1.0]butanes (ABBs), with a variety of nucleophiles. acs.orgnih.govacs.org These methods allow for the creation of libraries of diverse, optically active azetidines that would be difficult to synthesize otherwise. acs.orgnih.gov The functionalization can also be achieved through nickel-catalyzed arylations. acs.org

Ring-expansion reactions transform the four-membered azetidine ring into larger, more complex heterocyclic systems. For example, a one-carbon ring expansion of aziridines can be achieved biocatalytically to form azetidines. chemrxiv.orgchemrxiv.org Another approach involves the acid-mediated ring expansion of azetidine carbamates to produce 1,3-oxazinan-2-ones, which are valuable medicinal scaffolds. acs.org

Photoredox catalysis is being investigated to initiate novel transformations of azetidines. digitellinc.com By using visible light, it is possible to generate tertiary benzylic strained azetidine radicals from their corresponding carboxylic acids, which can then react with activated alkenes to form 3-aryl-3-alkyl substituted derivatives. digitellinc.com

Anionic ring-opening polymerization (AROP) of N-sulfonylazetidines has been shown to produce polyamines, which have a wide range of potential applications. rsc.orgnsf.govrsc.org The polymerization kinetics and the structure of the resulting polymers can be influenced by the nature of the sulfonyl group. nsf.gov

Advanced Computational Modeling for Predictive Synthesis and Stereocontrol

Computational chemistry is becoming an increasingly vital tool for understanding and predicting the outcomes of chemical reactions involving azetidines.

Density Functional Theory (DFT) calculations are being used to investigate the mechanisms of ring-opening reactions of azetidinium ions. nih.gov These studies help to understand the factors that control the regioselectivity of nucleophilic attack. nih.gov Computational modeling has also been used to explore the enantioselective ring opening of azetidines, revealing how catalyst-substrate interactions stabilize the transition state. acs.org

Machine learning (ML) is emerging as a powerful technique for predicting the enantioselectivity of asymmetric catalytic reactions. cam.ac.uknih.govnih.govfigshare.com By training models on existing experimental data, it is possible to predict the outcome of new reactions with a high degree of accuracy, which can accelerate the discovery of new catalysts and reactions. cam.ac.uknih.gov Some approaches use a meta-learning workflow that can leverage literature data and requires only a small number of examples to make predictions. cam.ac.uk Unsupervised machine learning can also be used to assess and quantify the generality of a catalyst. chemrxiv.org

| Computational Tool | Application in Azetidine Chemistry | Key Insights |

| Density Functional Theory (DFT) | Mechanistic studies of ring-opening reactions. nih.gov | Understanding regioselectivity and transition state stabilization. nih.govacs.org |

| Machine Learning (ML) | Prediction of enantioselectivity in asymmetric catalysis. cam.ac.uknih.govnih.gov | Accelerating catalyst discovery and assessing catalyst generality. figshare.comchemrxiv.org |

Expanding the Scope of Asymmetric Catalysis with Azetidine-Based Systems

Chiral azetidines, such as derivatives of (2S)-2-(azetidin-1-yl)propan-1-ol, are valuable as both ligands for metal catalysts and as organocatalysts themselves. researchgate.netbirmingham.ac.ukresearchgate.netbham.ac.uk Their rigid structures can create a well-defined chiral environment, leading to high levels of stereocontrol in chemical reactions. researchgate.netbirmingham.ac.uk

Future research will likely focus on designing new azetidine-based ligands for a broader range of asymmetric transformations. researchgate.netbirmingham.ac.uk This could involve synthesizing ligands with multiple azetidine units or incorporating them into more complex molecular architectures to enhance catalytic activity and selectivity. researchgate.net For example, 2,4-cis-disubstituted amino azetidines have been used as ligands in copper-catalyzed Henry reactions, achieving excellent enantioselectivity. chemrxiv.org

The use of azetidines as organocatalysts is another area with significant potential. researchgate.netbirmingham.ac.uknih.gov The nitrogen atom of the azetidine ring can act as a Lewis base or be protonated to form a chiral Brønsted acid, enabling a variety of catalytic transformations. researchgate.net

The development of methods to immobilize azetidine-based catalysts on solid supports is a key step towards creating more sustainable chemical processes. This would allow for easier separation and recycling of the catalyst, reducing waste and cost.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2S)-2-(azetidin-1-yl)propan-1-ol?

- Methodology : A plausible route involves nucleophilic substitution of a chiral epoxide (e.g., (S)-propylene oxide) with azetidine. For stereochemical control, enantioselective synthesis techniques, such as asymmetric catalysis or chiral auxiliary approaches, may be employed. Reaction optimization (solvent polarity, temperature, and catalyst loading) is critical to minimize racemization. Post-synthesis purification via column chromatography or recrystallization ensures high enantiomeric excess (e.e.) .

- Characterization : Confirm structure using ¹H/¹³C NMR to identify azetidine methylene protons (δ ~3.0–3.5 ppm) and the hydroxyl-bearing carbon (δ ~60–70 ppm) .

Q. How can researchers verify the enantiomeric purity of this compound?

- Analytical Techniques :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers.

- Optical Rotation : Compare measured [α]D values with literature data for (S)-configured alcohols .

- NMR with Chiral Solvating Agents : Europium-based shift reagents induce diastereomeric splitting in proton signals .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

- ¹H/¹³C NMR : Key signals include:

- Hydroxyl proton (δ ~1.5–2.0 ppm, broad, exchangeable with D₂O).

- Azetidine ring protons (δ ~1.8–2.2 ppm for CH₂ groups; δ ~3.2–3.6 ppm for N-CH₂).

- Stereogenic center protons (δ ~3.8–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₆H₁₃NO₂).

- IR Spectroscopy : O-H stretch (~3200–3500 cm⁻¹) and C-N vibrations (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the steric strain of the azetidine ring influence reactivity in substitution reactions?

- Mechanistic Insight : The four-membered azetidine ring exhibits significant ring strain (~25 kcal/mol), enhancing its nucleophilicity compared to larger amines (e.g., pyrrolidine). This strain facilitates ring-opening reactions or participation in transition-metal-catalyzed couplings. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in synthetic yields during scale-up of derivatives?

- Troubleshooting :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) may stabilize intermediates but can hinder azetidine’s nucleophilicity.

- Temperature Control : Lower temperatures reduce side reactions (e.g., racemization) but slow kinetics.

- Catalyst Screening : Palladium or copper catalysts may improve cross-coupling efficiency for aryl-substituted derivatives .

Q. Can local composition models predict thermodynamic properties of this compound in mixtures?

- Modeling Approach : The Wilson or NRTL equations (local composition models) estimate activity coefficients in binary/ternary mixtures. Parameters like nonrandomness factor (α₁₂) account for hydrogen bonding between the hydroxyl group and solvents (e.g., water or alcohols) .

Q. What role does this compound play in multi-step syntheses of bioactive molecules?

- Applications :

- Chiral Building Block : The stereogenic center and hydroxyl group enable synthesis of β-amino alcohols for CNS-targeting ligands (e.g., Alzheimer’s therapeutics) .

- Protecting Group Strategies : The azetidine ring can act as a temporary protecting group for amines in peptide mimetics .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Precautions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.